molecular formula C3H5ClN2O2S B2845708 (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride CAS No. 1936050-60-0

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

Cat. No.: B2845708
CAS No.: 1936050-60-0
M. Wt: 168.6
InChI Key: PYHNPRZTIFFTDD-UHFFFAOYSA-N
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Description

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C3H5ClN2O2S and a molecular weight of 168.6 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride typically involves the reaction of (3-methyl-3H-diazirin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine for substitution reactions and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride exerts its effects involves the formation of reactive intermediates upon exposure to light or other activating conditions . These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the development of photoactivatable compounds. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is unique due to its diazirine group, which allows for photoactivation and cross-linking applications. Similar compounds include:

These compounds share similar applications but differ in their specific chemical properties and reactivity, making this compound a unique and valuable tool in scientific research.

Properties

IUPAC Name

(3-methyldiazirin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNPRZTIFFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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